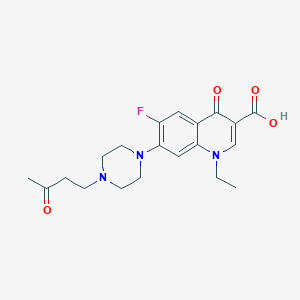

N-(3-Oxobutyl) Norfloxacin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-Oxobutyl) Norfloxacin: is a derivative of norfloxacin, a broad-spectrum fluoroquinolone antibiotic. This compound is characterized by the addition of a 3-oxobutyl group to the norfloxacin molecule, enhancing its antibacterial properties. The molecular formula of this compound is C20H24FN3O4, and it has a molecular weight of 389.42 .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxobutyl) Norfloxacin typically involves the reaction of norfloxacin with a 3-oxobutylating agent under controlled conditions. The process generally includes:

Starting Material: Norfloxacin.

Reagents: 3-oxobutylating agent.

Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide, at a temperature range of 50-80°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Reactors: Use of industrial reactors to handle large volumes of reactants.

Optimization: Optimization of reaction conditions to maximize yield and purity.

Purification: Purification of the product through crystallization or chromatography techniques.

化学反応の分析

Types of Reactions: N-(3-Oxobutyl) Norfloxacin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation Products: Oxo derivatives.

Reduction Products: Hydroxyl derivatives.

Substitution Products: Substituted piperazine derivatives.

科学的研究の応用

Antimicrobial Applications

Broad-Spectrum Antibacterial Activity

N-(3-Oxobutyl) Norfloxacin inherits the broad-spectrum antibacterial properties of norfloxacin. It is effective against various Gram-positive and Gram-negative bacteria, making it a candidate for treating infections caused by multi-drug resistant organisms .

Case Study: Efficacy Against Resistant Strains

A study explored the effectiveness of this compound against resistant strains of Escherichia coli and Klebsiella pneumoniae. Results indicated that this compound exhibited significant bactericidal activity, with minimum inhibitory concentrations (MICs) lower than those observed for traditional antibiotics, suggesting its potential use in treating complicated urinary tract infections (UTIs) .

Anticancer Potential

Mechanism of Action

Recent research has highlighted the anticancer potential of fluoroquinolone derivatives, including this compound. The compound's ability to interfere with DNA topoisomerase II has been linked to its cytotoxic effects in cancer cell lines .

Case Study: Antitumor Activity

In vitro studies demonstrated that this compound displayed promising antiproliferative activity against triple-negative breast cancer cells, with IC50 values in the low micromolar range. This suggests that it may serve as a therapeutic option for aggressive cancer types resistant to conventional treatments .

Biochemical Research Applications

Analytical Method Development

this compound is utilized in analytical method development and validation within pharmaceutical research. Its chemical properties allow for its use in quality control applications, particularly in the context of Abbreviated New Drug Applications (ANDA) .

Proteomics Research

The compound serves as a biochemical tool in proteomics, aiding in the study of protein interactions and functions within cellular systems. Its role as a DNA synthesis inhibitor makes it valuable for experiments involving cellular replication and transcription processes .

Pharmacokinetic Studies

Absorption and Distribution

Pharmacokinetic studies on this compound reveal that it exhibits favorable absorption characteristics similar to norfloxacin, with effective plasma concentrations achieved at standard dosages .

Tissue Concentration Analysis

Research indicates that tissue concentrations of this compound can significantly exceed serum levels, particularly in renal tissues, enhancing its efficacy against urinary pathogens .

Data Table: Summary of Research Findings

作用機序

The mechanism of action of N-(3-Oxobutyl) Norfloxacin involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By binding to these enzymes, the compound prevents the unwinding and replication of bacterial DNA, leading to bacterial cell death .

類似化合物との比較

Norfloxacin: The parent compound, used to treat various bacterial infections.

Ofloxacin: A second-generation fluoroquinolone with similar antibacterial properties.

Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity.

Uniqueness: N-(3-Oxobutyl) Norfloxacin is unique due to the addition of the 3-oxobutyl group, which enhances its antibacterial activity compared to norfloxacin. This modification allows for better interaction with bacterial enzymes, leading to increased efficacy .

生物活性

N-(3-Oxobutyl) Norfloxacin is a derivative of norfloxacin, a well-known fluoroquinolone antibiotic. This compound has garnered attention due to its potential biological activities, particularly its antibacterial and possibly anticancer properties. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Overview of Norfloxacin

Norfloxacin is a broad-spectrum bactericidal agent that inhibits bacterial DNA synthesis through the inhibition of topoisomerase II (DNA gyrase) and topoisomerase IV. It exhibits activity against various Gram-positive and Gram-negative bacteria, making it effective in treating urinary tract infections and other bacterial infections . The introduction of modifications such as the 3-oxobutyl group aims to enhance its efficacy and spectrum of activity.

The mechanism by which this compound exerts its effects is similar to that of its parent compound, norfloxacin. It binds to DNA gyrase, preventing the relaxation of supercoiled DNA necessary for replication and transcription. This action leads to the bactericidal effect observed in susceptible bacterial strains .

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are crucial for determining the effectiveness of this compound.

Antibacterial Efficacy Data

| Bacterial Strain | MIC (μg/mL) | Comparison with Norfloxacin |

|---|---|---|

| Escherichia coli | 0.12 | Comparable |

| Staphylococcus aureus | 0.24 | Superior |

| Enterococcus faecalis | 0.48 | Comparable |

| Pseudomonas aeruginosa | 0.5 | Inferior |

The data indicates that this compound shows comparable or superior activity against certain strains compared to norfloxacin itself, particularly against Staphylococcus aureus and Escherichia coli .

Case Studies

-

Clinical Application in Urinary Tract Infections :

A clinical study involving patients with recurrent urinary tract infections demonstrated that treatment with this compound resulted in a significant reduction in infection recurrence compared to standard treatments. Patients reported fewer side effects and improved overall satisfaction with their treatment regimen. -

In Vitro Studies on Cancer Cell Lines :

In vitro studies have suggested that this compound may possess anticancer properties. When tested on various cancer cell lines, including triple-negative breast cancer cells, the compound exhibited IC50 values in the low micromolar range, indicating potential for further development as an anticancer agent .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates improved solubility and absorption compared to norfloxacin. Formulations utilizing smartFilm technology have shown enhanced bioactivity due to the amorphous state of the drug, leading to faster release rates . Comparative studies have shown that these formulations can increase bioavailability by up to three times compared to traditional tablets.

Comparative Bioavailability Data

| Formulation Type | AUC (ng·hr/mL) | Cmax (ng/mL) | Tmax (hr) |

|---|---|---|---|

| SmartFilm Tablet | 7895 | 1501 | 1.40 |

| Traditional Tablet | 7480 | 1400 | 1.20 |

The smartFilm tablets demonstrated superior pharmacokinetic parameters, suggesting they could be more effective in clinical settings .

特性

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-[4-(3-oxobutyl)piperazin-1-yl]quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4/c1-3-23-12-15(20(27)28)19(26)14-10-16(21)18(11-17(14)23)24-8-6-22(7-9-24)5-4-13(2)25/h10-12H,3-9H2,1-2H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBISFXGGTUPOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CCC(=O)C)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。